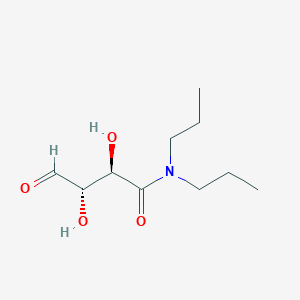
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is an organic compound with a complex structure featuring multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide typically involves several steps, starting from simpler organic molecules. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and pH levels to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste, often incorporating recycling of solvents and reagents. The use of high-throughput screening methods can also aid in optimizing reaction conditions for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mécanisme D'action
The mechanism of action of (2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S)-2,3-dihydroxybutanamide: Lacks the dipropyl groups, making it less hydrophobic.
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dimethylbutanamide: Similar structure but with dimethyl groups instead of dipropyl, affecting its reactivity and solubility.
Uniqueness
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its dipropyl groups enhance its hydrophobicity, potentially improving its interaction with lipid membranes and hydrophobic pockets in proteins .
Propriétés
Numéro CAS |
919480-30-1 |
|---|---|
Formule moléculaire |
C10H19NO4 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dihydroxy-4-oxo-N,N-dipropylbutanamide |
InChI |
InChI=1S/C10H19NO4/c1-3-5-11(6-4-2)10(15)9(14)8(13)7-12/h7-9,13-14H,3-6H2,1-2H3/t8-,9-/m1/s1 |
Clé InChI |
ZTENCUORSXTVCO-RKDXNWHRSA-N |
SMILES isomérique |
CCCN(CCC)C(=O)[C@@H]([C@@H](C=O)O)O |
SMILES canonique |
CCCN(CCC)C(=O)C(C(C=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


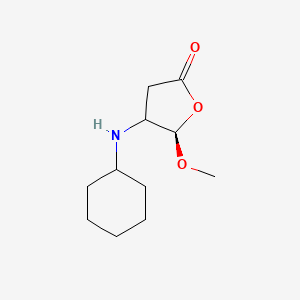
![2,4-Dichloro-N-[2-(4-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14200553.png)
![(2S)-1-[(1S)-1-phenylethyl]azetidine-2-carbonitrile](/img/structure/B14200559.png)
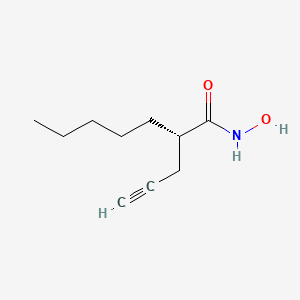
![N~1~,N~1'~-Peroxybis[N~1~-phenyl-N~4~-(1-phenylethyl)benzene-1,4-diamine]](/img/structure/B14200572.png)

![3-(4-Methoxyphenyl)-5-[(phenylselanyl)methyl]-1,2-oxazole](/img/structure/B14200590.png)
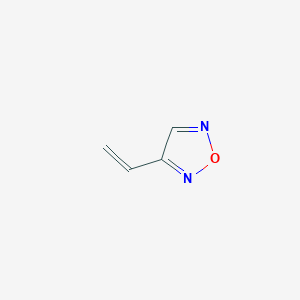
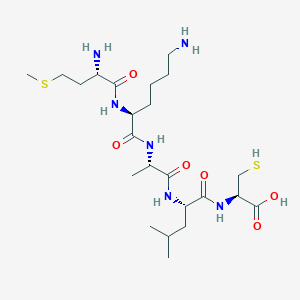
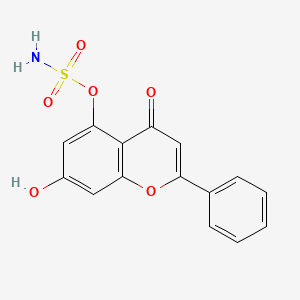


![3-Ethyl-2-(4-methyl-1,3-thiazol-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14200633.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
